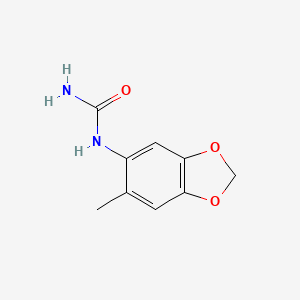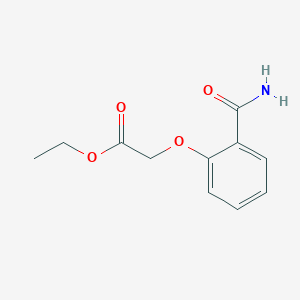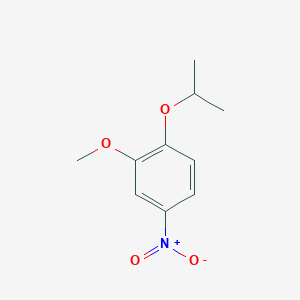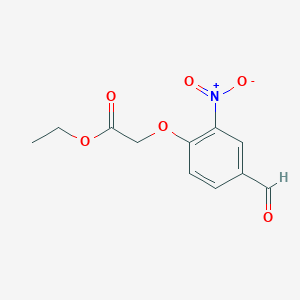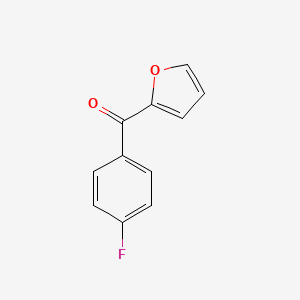
Ácido 3-(7-hidroxi-4-metil-2-oxo-2H-cromen-3-il)propanoico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-propionic acid, also known as 7-Hydroxy-4-methylcoumarin-3-acetic acid, is a derivative of coumarin. This compound is known for its fluorescent properties and is used in various scientific applications, including as a pH indicator and in fluorescence-based assays.
Aplicaciones Científicas De Investigación
3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-propionic acid has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting nucleic acids and proteins
Biology: Employed in fluorescence microscopy to study cellular processes
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent
Industry: Utilized in the development of fluorescent dyes and pH indicators
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-propionic acid typically involves the condensation of 4-methylumbelliferone with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or water
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving:
Continuous flow reactors: To maintain consistent reaction conditions
Purification steps: Such as recrystallization or chromatography to ensure high purity
Análisis De Reacciones Químicas
Types of Reactions
3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-propionic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding quinones
Reduction: Reduction of the carbonyl group to form alcohols
Substitution: Electrophilic substitution reactions on the aromatic ring
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents
Substitution: Halogens or nitrating agents in the presence of catalysts
Major Products Formed
Oxidation: Formation of quinones
Reduction: Formation of alcohol derivatives
Substitution: Formation of halogenated or nitrated derivatives
Mecanismo De Acción
The mechanism of action of 3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-propionic acid involves its ability to fluoresce under specific conditions. The compound absorbs light at a specific wavelength (around 360 nm) and emits light at a different wavelength (around 450 nm). This property is exploited in various assays and imaging techniques. The molecular targets and pathways involved include:
Binding to nucleic acids: Enhancing fluorescence upon binding
Interaction with proteins: Altering fluorescence based on the protein environment
Comparación Con Compuestos Similares
Similar Compounds
4-Methylumbelliferone: A precursor in the synthesis of 3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-propionic acid, also used as a fluorescent probe
Coumarin: The parent compound, known for its anticoagulant properties
7-Hydroxycoumarin: Another derivative with similar fluorescent properties
Uniqueness
3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-propionic acid is unique due to its specific structural features that enhance its fluorescent properties and make it suitable for a wide range of applications in scientific research. Its ability to act as a pH indicator and its stability under various conditions further distinguish it from other similar compounds.
Propiedades
IUPAC Name |
3-(7-hydroxy-4-methyl-2-oxochromen-3-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5/c1-7-9-3-2-8(14)6-11(9)18-13(17)10(7)4-5-12(15)16/h2-3,6,14H,4-5H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGDSAVPKKKVDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415489 |
Source


|
| Record name | 3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5852-06-2 |
Source


|
| Record name | 3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
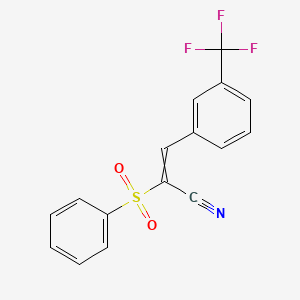
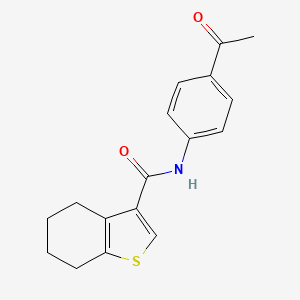
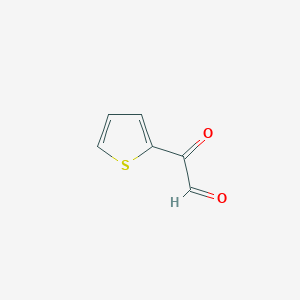
![N-[(1S,2R)-1-Benzyl-3-(cyclopropylamino)-2-hydroxypropyl]-5-[methyl(methylsulfonyl)amino]-N'-[(1R)-1-phenylethyl]isophthalamide](/img/structure/B1312133.png)
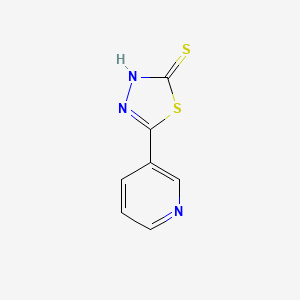
![2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1312142.png)

![{4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine](/img/structure/B1312155.png)
